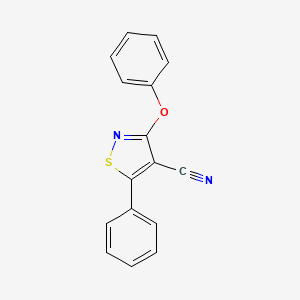![molecular formula C14H16FNO2 B12592313 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one CAS No. 648895-51-6](/img/structure/B12592313.png)
1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used as a building block in organic synthesis. This compound is characterized by the presence of a fluorophenyl group and a piperidinone moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and piperidin-4-one.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with piperidin-4-one in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Analyse Chemischer Reaktionen
1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to introduce different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antimalarial, anticancer, and antiviral agents.
Agrochemicals: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Biological Studies: It is employed in biological studies to investigate its effects on different biological pathways and targets.
Chemical Research: The compound is utilized in chemical research to study its reactivity and to develop new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has a similar structure but contains an additional hydroxyl group, which may contribute to different biological activities.
1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has dichlorobenzyl groups instead of fluorophenyl, leading to variations in its chemical and biological properties.
1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: The presence of bromobenzyl groups in this compound may result in different reactivity and biological effects compared to this compound.
Eigenschaften
CAS-Nummer |
648895-51-6 |
|---|---|
Molekularformel |
C14H16FNO2 |
Molekulargewicht |
249.28 g/mol |
IUPAC-Name |
1-[3-(4-fluorophenyl)-3-oxopropyl]piperidin-4-one |
InChI |
InChI=1S/C14H16FNO2/c15-12-3-1-11(2-4-12)14(18)7-10-16-8-5-13(17)6-9-16/h1-4H,5-10H2 |
InChI-Schlüssel |
DBGCBPUHRUWHNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)CCC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)
![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)



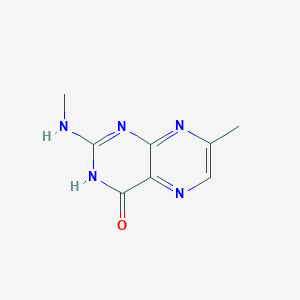
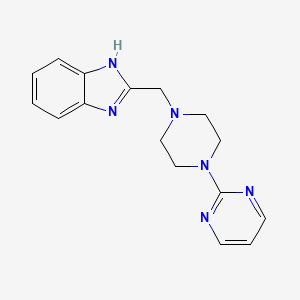
![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)
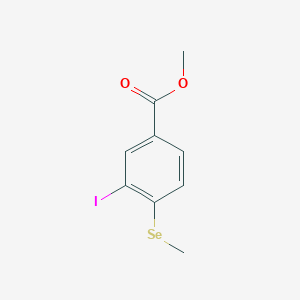
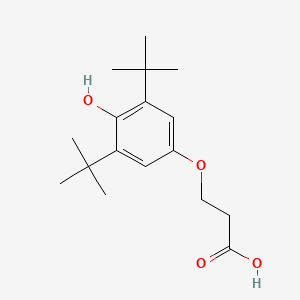
![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)
![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)
